![molecular formula C14H10BrNO3 B1346872 3-(3-Acetoxybenzoyl)-5-bromopyridine CAS No. 898766-29-5](/img/structure/B1346872.png)
3-(3-Acetoxybenzoyl)-5-bromopyridine
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Overview
Description
3-(3-Acetoxybenzoyl)-5-bromopyridine, also known as 3-ABBP, is a heterocyclic compound composed of a benzene ring fused to a pyridine ring. It is a colorless, odorless crystalline solid with a melting point of 132-133 °C. 3-ABBP is a versatile compound that has found applications in scientific research, including drug synthesis, enzymatic catalysis, and spectroscopy.
Scientific Research Applications
Synthesis of Derivatives and Complexes
- 3-(3-Acetoxybenzoyl)-5-bromopyridine is used in the synthesis of various chemical compounds. For example, it plays a role in the formation of compounds like 3-bromo-5-fluoro-pyridine, 3-bromo-5-iodopyridine, and 3-bromo-5-cyanopyridine (Zwart & Wibaut, 2010).
- It is also involved in the preparation of molecular complexes, such as novel Ho(III) complexes with different auxiliary ligands. These complexes exhibit unique molecular structures and are relevant for studying intermolecular interactions and thermal properties (Zhao et al., 2017).
Pharmaceutical and Biological Applications
- Derivatives of 3-(3-Acetoxybenzoyl)-5-bromopyridine are investigated for their potential pharmaceutical applications. For instance, some synthesized compounds have been screened for antimicrobial activity against various strains of bacteria and fungi, indicating their potential as antimicrobial agents (Popat et al., 2004).
Materials Science and Chemistry
- In materials science, this chemical is used for the preparation of discotic metallomesogens based on phenacylpyridines. These metallomesogens exhibit unique properties like room temperature columnar phases, which are of interest in the field of liquid crystal research (Jung et al., 2009).
- It is also utilized in the synthesis of novel bis-benzamidino imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, which show promise in antiprotozoal activities. These compounds have been tested for their effectiveness against pathogens like Trypanosoma brucei rhodesiense and Plasmodium falciparum (Ismail et al., 2008).
Mechanism of Action
Target of Action
It’s known that 3-acetoxybenzoic acid, a related compound, can be used as a ligand to prepare certain complexes .
Mode of Action
It’s known that 3-acetoxybenzoic acid can be synthesized by reacting 3-hydroxybenzoic acid with acetic anhydride . The esterification of 3-Acetoxybenzoic acid with 1,1′-carbonyldiimidazole (CDI) in the presence of reactive halides has also been reported .
Result of Action
Related compounds such as 3-acetoxybenzoic acid have been used as ligands to prepare certain complexes .
properties
IUPAC Name |
[3-(5-bromopyridine-3-carbonyl)phenyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrNO3/c1-9(17)19-13-4-2-3-10(6-13)14(18)11-5-12(15)8-16-7-11/h2-8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCSMIMIAHKNUMC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)C(=O)C2=CC(=CN=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20642188 |
Source
|
Record name | 3-(5-Bromopyridine-3-carbonyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20642188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
898766-29-5 |
Source
|
Record name | [3-(Acetyloxy)phenyl](5-bromo-3-pyridinyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898766-29-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(5-Bromopyridine-3-carbonyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20642188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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